4-Hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one
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Overview
Description
4-Hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one is a heterocyclic organic compound that belongs to the benzoxazine family This compound is characterized by a benzene ring fused with an oxazine ring, which contains both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with glyoxylic acid under acidic conditions, leading to the formation of the benzoxazine ring. The reaction conditions often include heating the mixture to facilitate cyclization and subsequent purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The oxazine ring can be reduced to form dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the benzene ring .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one involves its interaction with specific molecular targets. For instance, as a DNA topoisomerase inhibitor, it interferes with the enzyme’s ability to manage DNA topology during replication and transcription. This inhibition can lead to the accumulation of DNA breaks, ultimately inducing cell death in rapidly dividing cells, such as cancer cells . The compound’s hydroxamic acid moiety is crucial for its binding to the enzyme and exerting its inhibitory effects.
Comparison with Similar Compounds
4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside: This compound shares a similar benzoxazine core but differs in its substitution pattern and glucoside moiety.
2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one: Another related compound with similar structural features but distinct functional groups.
Uniqueness: 4-Hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one is unique due to its specific substitution pattern and the presence of a hydroxyl group at the 4-position. This structural feature contributes to its distinct chemical reactivity and biological activity, setting it apart from other benzoxazine derivatives .
Properties
CAS No. |
85079-81-8 |
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Molecular Formula |
C8H7NO3 |
Molecular Weight |
165.15 g/mol |
IUPAC Name |
4-hydroxy-3,4-dihydro-1,3-benzoxazin-2-one |
InChI |
InChI=1S/C8H7NO3/c10-7-5-3-1-2-4-6(5)12-8(11)9-7/h1-4,7,10H,(H,9,11) |
InChI Key |
VKDPWSRLHGLVEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(NC(=O)O2)O |
Origin of Product |
United States |
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